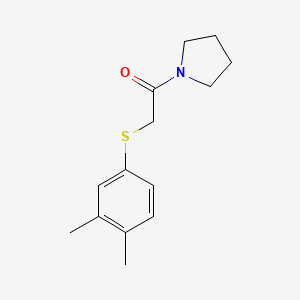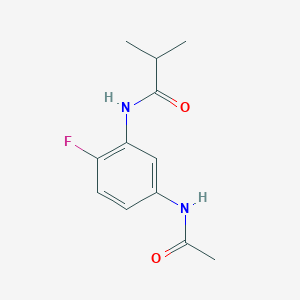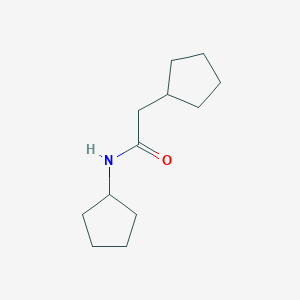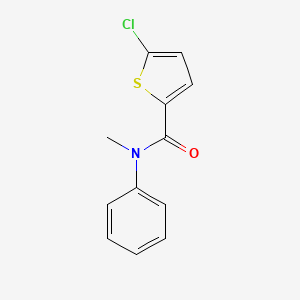
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide exerts its effects by binding to specific receptors on the cell surface, known as PAC1 receptors. Upon binding, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide activates a signaling pathway that leads to the activation of various intracellular enzymes and the subsequent regulation of gene expression. The precise mechanism of action of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is still being elucidated, but it is thought to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has a wide range of biochemical and physiological effects, including the regulation of hormone secretion, neurotransmitter release, and immune function. It has been shown to have neuroprotective effects, promote neuronal survival and differentiation, and modulate synaptic plasticity. N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has also been shown to regulate the secretion of various hormones, including insulin, growth hormone, and corticotropin-releasing hormone. In addition, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate immune function by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its specificity for the PAC1 receptor, which allows for precise modulation of cellular signaling pathways. N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized using the SPPS method. However, one limitation of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, including the development of novel therapeutic applications for various diseases. In neuroscience, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for diabetes and other metabolic disorders. In addition, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for autoimmune disorders, due to its ability to modulate immune function. Further research is needed to fully understand the therapeutic potential of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide and its mechanisms of action.
合成法
The synthesis of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid resin support, which is then cleaved to release the final peptide product. The SPPS method is widely used for the synthesis of peptides due to its efficiency and versatility.
科学的研究の応用
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to regulate the secretion of various hormones, including insulin and growth hormone. In immunology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate the immune response and is being investigated as a potential treatment for autoimmune disorders.
特性
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-13(16-11(2)18)8-5-9-14(10)17-15(19)12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCBQBRIQJCCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)








![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
